molecular formula C4H7Cl2N3 B1428536 5-(Chloromethyl)-3-methyl-1H-1,2,4-triazole hydrochloride CAS No. 1609404-00-3

5-(Chloromethyl)-3-methyl-1H-1,2,4-triazole hydrochloride

Cat. No. B1428536
M. Wt: 168.02 g/mol
InChI Key: SFNDQQRCRPMLIO-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving 5-(Chloromethyl)-3-methyl-1H-1,2,4-triazole hydrochloride are not specified in the available sources .

Scientific Research Applications

Synthesis of Pesticides

5-(Chloromethyl)-3-methyl-1H-1,2,4-triazole hydrochloride serves as a crucial intermediate in the synthesis of pesticides. A study demonstrated the effective conversion of 1H-1,2,4-triazole to this compound through hydroxymethylation and subsequent reaction with thionyl chloride, yielding over 92.3% total yield (Ying, 2004).

Chemical Structure and Properties Study

The chemical structure and properties of derivatives of 1,2,4-triazole, such as N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate, have been extensively studied. These studies involve various analytical techniques like HPLC, GC-MS, FTIR, and NMR spectroscopy (Dzygiel et al., 2004).

Synthesis of Energetic Salts

This compound has been used in the preparation of triazolyl-functionalized monocationic energetic salts. These salts were synthesized through reactions of 1-(chloromethyl)-1H-1,2,4-triazole with various compounds and characterized for their thermal stability and density, contributing to the field of materials science (Wang et al., 2007).

Synthesis of Pharmaceutically Valuable Compounds

Research has shown the utility of triazole derivatives in synthesizing compounds with potential pharmacological properties. These compounds have been identified for their anticonvulsive activity and utility in treating conditions like epilepsy and agitation (Shelton, 1981).

properties

IUPAC Name

3-(chloromethyl)-5-methyl-1H-1,2,4-triazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClN3.ClH/c1-3-6-4(2-5)8-7-3;/h2H2,1H3,(H,6,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNDQQRCRPMLIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-3-methyl-1H-1,2,4-triazole hydrochloride

CAS RN

1609404-00-3
Record name 1H-1,2,4-Triazole, 5-(chloromethyl)-3-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609404-00-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(chloromethyl)-3-methyl-1H-1,2,4-triazole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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